

Spectroscopic Profile of Obtusafuran Methyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Obtusafuran methyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **obtusafuran methyl ether**, a naturally occurring neoflavonoid found in plants of the Dalbergia genus. The information presented here is essential for the identification, characterization, and quality control of this compound in research and drug development settings. While direct experimental data for **obtusafuran methyl ether** is not readily available in the public domain, this guide compiles and presents data from closely related compounds and established spectroscopic principles for ethers to provide a reliable reference.

Chemical Structure and Properties

Obtusafuran methyl ether is the methylated derivative of obtusafuran. Its chemical structure is characterized by a dihydrobenzofuran core.

Molecular Formula: $C_{17}H_{18}O_3$ Molecular Weight: 270.32 g/mol

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **obtusafuran methyl ether** and its parent compound, obtusafuran. This data is critical for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Obtusafuran Methyl Ether**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in searched literature			

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Obtusafuran Methyl Ether**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available in searched literature		

Note: Specific experimental NMR data for **obtusafuran methyl ether** is not available in the reviewed literature. The data for the parent compound, obtusafuran, reported by Gregson et al. (1968), would provide the closest approximation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 3: Mass Spectrometry Data for **Obtusafuran Methyl Ether**

m/z	Relative Intensity (%)	Fragment
270	Predicted M^+ peak	$[\text{C}_{17}\text{H}_{18}\text{O}_3]^+$
Further fragmentation data not available		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the C-O stretching vibration is a key diagnostic peak. Phenyl alkyl ethers typically show two strong absorptions for C-O stretching.^[1]

Table 4: Infrared (IR) Spectroscopic Data for **Obtusafuran Methyl Ether**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1250	Strong	Aryl-O stretch
~1050	Strong	Alkyl-O stretch
Other characteristic peaks for aromatic and aliphatic C-H bonds would also be present.		

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility. While specific protocols for **obtusafuran methyl ether** are not detailed in the available literature, the following are general methodologies employed for the spectroscopic analysis of natural products.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry

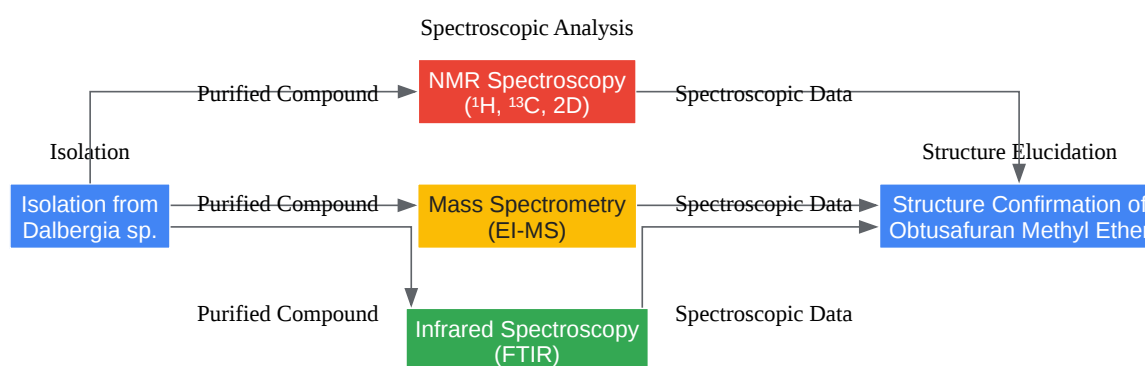
Mass spectra are commonly obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **obtusafuran methyl ether**.



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Caption: Workflow for the isolation and spectroscopic characterization of **obtusafuran methyl ether**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **obtusafuran methyl ether**. While a complete set of experimentally derived data remains to be fully documented in publicly accessible literature, the information presented here, based on related compounds and spectroscopic principles, serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research to isolate and fully characterize **obtusafuran methyl ether** will be invaluable to the scientific community.

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References

- 1. Characterisation of DNA methylation status using spectroscopy (mid-IR versus Raman) with multivariate analysis - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
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